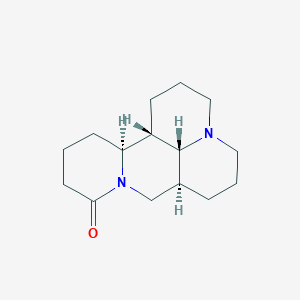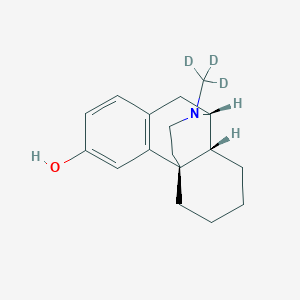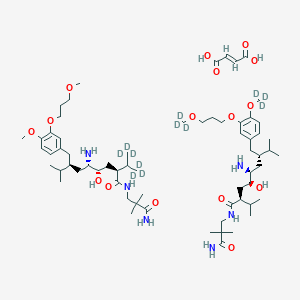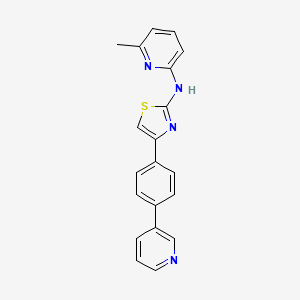
l-Sophoridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Sophoridine: is a natural quinolizidine alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica . It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : l-Sophoridine can be synthesized through various chemical reactions. One common method involves the extraction from Sophora flavescens roots, where more than 2 grams of this compound can be obtained from 1 kilogram of the plant material . The synthetic routes often involve multiple steps, including the isolation and purification of the compound.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying, grinding, and solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: : l-Sophoridine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products: : The major products formed from these reactions include derivatives of this compound with enhanced biological activities. For example, oxidation of this compound can yield oxysophoridine, which has shown increased antitumor activity .
Scientific Research Applications
l-Sophoridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of l-Sophoridine involves the regulation of multiple signaling pathways. It modulates the NF-κB , TLR4/IRF3 , JNK/ERK , and Akt/mTOR pathways . This compound downregulates the expression of various cytokines and kinases, including HMG3B , bcl-2 , MMP-2 , MMP-9 , TNF-α , IL-1β , and IL-6 . These actions contribute to its antitumor, anti-inflammatory, and cardioprotective effects.
Comparison with Similar Compounds
l-Sophoridine is structurally similar to other quinolizidine alkaloids, such as sophocarpine , sophoramine , matrine , and oxymatrine . this compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Unlike some of its analogs, this compound has shown minimal side effects and a broader spectrum of pharmacological activities .
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1S,2S,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m0/s1 |
InChI Key |
ZSBXGIUJOOQZMP-PWNZVWSESA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)




![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)



![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)

![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
